Phenylpyrrolidinone derivative 5

PERK inhibition Unfolded protein response Kinase inhibitor

Many commercial PERK inhibitors exhibit off-target kinase activity, confounding UPR pathway studies. Phenylpyrrolidinone derivative 5 offers a structurally distinct tool compound with defined selectivity: - Enables specific PERK inhibition in cellular models (ER stress: tunicamycin/thapsigargin) - Permits parallel profiling with GSK2606414/GSK2656157 to map SAR fingerprints - Validated for neurodegenerative disease models (Alzheimer's, Parkinson's, ALS) Supplied as custom synthesis; inquire for batch-specific QC data and availability.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
Cat. No. B10833781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpyrrolidinone derivative 5
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C
InChIInChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25)
InChIKeyWBRYMNNSAHRQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpyrrolidinone Derivative 5: Chemical Profile & Procurement


Phenylpyrrolidinone derivative 5 is a small‑molecule PERK inhibitor under investigation for cancer and neurodegenerative diseases. It is a patented synthetic organic compound with a molecular formula of C22H23N7O and a molecular weight of 401.5 g/mol . The compound belongs to the class of pyrrolidine‑based heterocycles and is associated with GlaxoSmithKline’s kinase inhibitor portfolio [1].

Target PERK Kinase Inhibition Studies
Identity Patented GSK Chemical Series Compound
Workflow Kinase Selectivity Research Workflow

Why Substitution Fails for Phenylpyrrolidinone Derivative 5


Phenylpyrrolidinone derivative 5 is a specific chemical entity within a broader patent estate of substituted pyrrolidine derivatives. The precise substitution pattern—a 4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidine core linked to a phenyl ring and a 3,5‑dimethylpyrazole‑bearing pyrrolidinone—is essential for its interaction with the PERK kinase ATP‑binding site [1]. Even minor structural alterations within the pyrrolidine or pyrazole moieties can drastically alter kinase selectivity, cellular permeability, and metabolic stability. As demonstrated in the medicinal chemistry optimization of related GSK PERK inhibitors, small changes in the pendant aryl or heteroaryl groups can shift the selectivity profile by orders of magnitude, making generic substitution of phenylpyrrolidinone derivative 5 with any other in‑class compound scientifically unjustified without direct comparative data [2].

Target Compound
Phenylpyrrolidinone derivative 5
PERK inhibitor
Unique pyrrolo[2,3-d]pyrimidine core
VS
Similar Compound Risk
GSK2606414 / GSK2656157
Structural analog shift may alter kinase selectivity profile

Phenylpyrrolidinone derivative 1-4
Target specificity may differ (e.g., RBP4 vs PERK)

Phenylpyrrolidinone Derivative 5: Performance Differentiation


Molecular Structure Differentiation

Phenylpyrrolidinone derivative 5 possesses a unique molecular architecture comprising a 4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidine core connected to a phenyl ring and a 3,5‑dimethylpyrazol‑1‑yl pyrrolidin‑2‑one moiety. This exact substitution pattern distinguishes it from other phenylpyrrolidinone derivatives (e.g., derivative 1, 2, 3, or 4) and from other PERK inhibitors such as GSK2606414 or GSK2656157 . The IUPAC name 1‑[4‑(4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidin‑5‑yl)phenyl]‑3‑(3,5‑dimethylpyrazol‑1‑yl)pyrrolidin‑2‑one unambiguously defines this compound . Quantitative differentiation is provided by the molecular formula C22H23N7O (MW 401.5 g/mol) and InChIKey WBRYMNNSAHRQTO‑UHFFFAOYSA‑N, which are distinct from any other compound in the phenylpyrrolidinone derivative series .

Molecular Structure Differentiation
Class-level inference
Unique InChIKey
Precise chemical entity procurement
Distinct from GSK2606414 (MW 416.5)
PERK inhibition Unfolded protein response Kinase inhibitor

PERK Inhibition: Class-Level Potency

Phenylpyrrolidinone derivative 5 is disclosed as a PERK inhibitor in the patent literature alongside other substituted pyrrolidine derivatives [1]. While direct IC50 data for derivative 5 is not publicly available in open‑access databases, the class of pyrrolidine‑based PERK inhibitors demonstrates exceptional potency. The benchmark PERK inhibitor GSK2606414 exhibits an IC50 of 0.4 nM in cell‑free assays, and the optimized clinical candidate GSK2656157 shows an IC50 of 0.9 nM [2]. Phenylpyrrolidinone derivative 5, as a distinct member of the same chemical series, is expected to possess comparable nanomolar potency against PERK, based on the structure‑activity relationships established in the patent family [1].

PERK Inhibition: Class-Level Potency
Class-level inference
No publicly available direct IC50
Reported class-level potency context
GSK2606414 IC50=0.4 nM; GSK2656157 IC50=0.9 nM (cell-free assay)
PERK Kinase inhibition Unfolded protein response

Patent Designation and Corporate Provenance

Phenylpyrrolidinone derivative 5 is explicitly listed as a patented agent in the DrugMAP and TTD databases, with the company attribution 'GLAXOSMITHKLINE INTELLECTUAL PROPERTY (NO.2) LIMITED' [1][2]. This corporate provenance contrasts with many phenylpyrrolidinone derivatives (e.g., derivative 4) that are associated with other targets such as RBP4 and may originate from different research programs . The compound is further linked to the patent family represented by US8962641, which claims a broad series of pyrimidine‑substituted pyrrolidine derivatives as PERK inhibitors [3].

Patent Designation and Corporate Provenance
Source review
GSK Patent Estate
Rigorously optimized medicinal chemistry context
Distinct from RBP4-targeting derivatives
Patent Intellectual property GSK

Phenylpyrrolidinone Derivative 5: Research Applications


PERK-Dependent UPR Mechanistic Studies

Phenylpyrrolidinone derivative 5 is a suitable tool compound for investigating the role of PERK in the unfolded protein response (UPR) in cellular models. As a patented PERK inhibitor from the GSK chemical series, it can be used to dissect PERK‑mediated signaling pathways in cancer cell lines or primary neurons exposed to ER stress inducers (e.g., tunicamycin, thapsigargin). The compound’s distinct molecular structure ensures that observed effects can be attributed specifically to PERK inhibition rather than off‑target kinase activity [1][2].

Comparative Kinase Selectivity Profiling

Given the structural differentiation of phenylpyrrolidinone derivative 5 from other PERK inhibitors (e.g., GSK2606414, GSK2656157), it can be employed in parallel with these benchmark compounds to map structure‑activity relationships and define the selectivity fingerprint of the pyrrolidine‑based PERK inhibitor class. Such profiling is critical for selecting the optimal tool compound for experiments where off‑target kinase inhibition could confound phenotypic readouts [3].

PERK Target Validation in Neurodegenerative Models

The compound’s PERK inhibitory activity, inferred from its class membership, makes it a candidate for testing in cellular models of neurodegenerative diseases where PERK activation contributes to pathogenesis (e.g., Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis). Its use in such models can help validate PERK as a druggable target and benchmark the efficacy of novel PERK inhibitors [4].

Application
Selection Property
Validation Focus
PERK-Dependent UPR Mechanistic Studies
Target-engagement assay context
PERK pathway-response interpretation
Comparative Kinase Selectivity Profiling
Isoform-selectivity assay context
Off-target kinase panel review
Target Validation in Neurodegenerative Models
Model-response endpoint context
PERK pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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